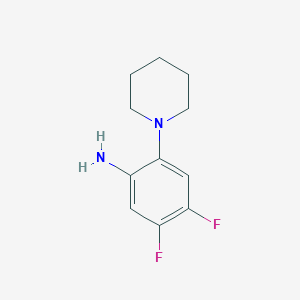

4,5-Difluoro-2-(piperidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-difluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJPKIRVFZVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 4,5-Difluoro-2-(piperidin-1-yl)aniline

The following technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical applications of 4,5-Difluoro-2-(piperidin-1-yl)aniline .

Advanced Intermediate for Kinase Inhibitor Development

Executive Summary

This compound (CAS: 1803608-93-6 ) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors. Its structural core—an aniline ring substituted with two fluorine atoms and a bulky piperidine moiety—provides unique electronic and steric properties that enhance potency and selectivity in drug candidates targeting Fibroblast Growth Factor Receptors (FGFR) and other tyrosine kinases. This guide outlines its chemical identity, validated synthetic protocols, and analytical characterization for researchers in medicinal chemistry.

Physicochemical Identity

The compound is characterized by a difluorinated benzene ring with an ortho-positioned piperidine ring relative to the primary amine. This "ortho-amino" configuration is critical for forming bicyclic heterocycles (e.g., benzimidazoles, quinoxalines) in subsequent synthetic steps.

| Property | Data |

| CAS Registry Number | 1803608-93-6 |

| IUPAC Name | This compound |

| Synonyms | 4,5-Difluoro-2-piperidin-1-ylaniline; Benzenamine, 4,5-difluoro-2-(1-piperidinyl)- |

| Molecular Formula | C₁₁H₁₄F₂N₂ |

| Molecular Weight | 212.24 g/mol |

| Exact Mass | 212.1125 |

| SMILES | C1CCN(CC1)C2=CC(=C(C=C2N)F)F |

| InChI Key | HKXJPKIRVFZVLZ-UHFFFAOYSA-N |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~9.0 (Piperidine nitrogen - conjugated) |

Synthetic Methodology

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . The primary challenge is controlling regioselectivity during the substitution step.

Route: SₙAr of 2,4,5-Trifluoronitrobenzene

This route uses 2,4,5-trifluoronitrobenzene as the starting material.[1] The fluorine atoms at the ortho (C2) and para (C4) positions relative to the nitro group are activated for nucleophilic attack.

Step 1: Regioselective Nucleophilic Substitution

-

Reagents: 2,4,5-Trifluoronitrobenzene, Piperidine, Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO (Polar aprotic solvents enhance SₙAr rates).

-

Conditions: -10°C to 0°C (Low temperature favors kinetic control to minimize bis-substitution).

Protocol:

-

Dissolve 2,4,5-trifluoronitrobenzene (1.0 eq) in DMF (5 mL/mmol).

-

Add K₂CO₃ (1.5 eq) and cool the mixture to 0°C.

-

Add Piperidine (1.05 eq) dropwise over 30 minutes.

-

Critical Control Point: Monitor by TLC/LC-MS. Two isomers will form:

-

Target Isomer (Ortho): 4,5-Difluoro-2-(piperidin-1-yl)nitrobenzene.

-

Side Product (Para): 2,5-Difluoro-4-(piperidin-1-yl)nitrobenzene.

-

Note: The para-isomer is often thermodynamically favored due to less steric hindrance. Optimization of solvent polarity and temperature is required to maximize the ortho-isomer yield.

-

-

Quench with water and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) is mandatory to separate the regioisomers.

Step 2: Nitro Reduction

-

Reagents: H₂ (gas), 10% Pd/C, or Iron powder/NH₄Cl.

-

Solvent: Ethanol or Methanol.

Protocol:

-

Dissolve the purified 4,5-difluoro-2-(piperidin-1-yl)nitrobenzene in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ atmosphere (balloon pressure) for 2–4 hours at RT.

-

Filter through Celite to remove the catalyst.

-

Concentrate in vacuo to yield the target aniline.

Synthetic Pathway Diagram

Caption: Figure 1. Synthetic workflow for CAS 1803608-93-6 via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation.

Analytical Characterization

To ensure "Self-Validating" protocols, the following analytical signatures must be confirmed.

1H NMR (400 MHz, DMSO-d₆)

-

Aromatic Protons: Two distinct multiplets corresponding to the protons at C3 and C6. The proton at C3 (between the amine and fluorine) typically appears as a doublet of doublets (dd) due to F-H coupling.

-

Piperidine Protons:

-

~2.8–3.0 ppm (4H, m, N-CH₂-).

-

~1.5–1.7 ppm (6H, m, -CH₂-CH₂-CH₂-).

-

-

Amine Protons: Broad singlet around 4.5–5.5 ppm (2H, NH₂), exchangeable with D₂O.

19F NMR

-

Two distinct signals (approx. -135 to -150 ppm) showing F-F coupling and F-H coupling. The splitting pattern confirms the vicinal (4,5) positioning.

LC-MS

-

Method: C18 Column, Acetonitrile/Water (+0.1% Formic Acid).

-

Result: Single peak at retention time corresponding to moderate polarity.

-

Mass Spec (ESI+): [M+H]⁺ = 213.24 m/z.

Applications in Drug Discovery

This compound acts as a scaffold for Type I and Type II Kinase Inhibitors .

Mechanistic Role

-

Solubility Enhancement: The piperidine ring breaks planarity and introduces a basic nitrogen (pKa ~9), improving the aqueous solubility of the final drug molecule compared to flat aromatic systems.

-

Fluorine Effect: The 4,5-difluoro substitution pattern:

-

Increases metabolic stability by blocking oxidative metabolism at the phenyl ring.

-

Modulates the pKa of the aniline nitrogen, affecting its nucleophilicity during drug synthesis (e.g., cyclization to benzimidazoles).

-

-

FGFR Inhibition: This specific aniline is a known intermediate for constructing the core of Fibroblast Growth Factor Receptor (FGFR) inhibitors, often used to treat cholangiocarcinoma and urothelial carcinoma.

Drug Design Workflow

Caption: Figure 2. Application of the aniline scaffold in generating bicyclic kinase inhibitor cores.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). Toxic if swallowed (typical for fluorinated anilines).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine. Dark container recommended.

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. [Link]

-

MDPI. Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives. Molecules, 2023.[2] [Link]

-

Beilstein Journal of Organic Chemistry. Nucleophilic aromatic substitution of fluoro-nitro-benzenes. [Link]

Sources

A Technical Guide to the Solubility of 4,5-Difluoro-2-(piperidin-1-yl)aniline in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. This guide provides an in-depth analysis of the solubility characteristics of 4,5-Difluoro-2-(piperidin-1-yl)aniline, a fluorinated aniline derivative of interest in medicinal chemistry. Recognizing the frequent use of Dimethyl Sulfoxide (DMSO) and Methanol as standard solvents in drug discovery workflows, this document outlines the theoretical and practical aspects of the compound's solubility in these media. Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide focuses on providing a robust scientific framework for its evaluation. It includes a predictive assessment based on molecular structure, a comparative analysis of the solvent properties, and detailed, replicable protocols for the experimental determination of both kinetic and thermodynamic solubility.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For a drug candidate like this compound, poor solubility can severely hamper its progression through the discovery pipeline. It can lead to unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately increasing development costs and the probability of late-stage failure.[2][3]

This guide focuses on two ubiquitous solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds, making it the industry standard for creating high-concentration stock solutions for compound libraries.[4][5]

-

Methanol (CH₃OH): A simple, polar protic alcohol used extensively as a solvent for chemical synthesis, purification, and in various analytical and biological assays.[6][7]

Understanding the solubility of this compound in these two distinct solvent environments is essential for ensuring data integrity in high-throughput screening, guiding formulation development, and enabling accurate structure-activity relationship (SAR) studies.

Physicochemical Profile of this compound

To understand the solubility behavior, one must first analyze the molecule's structure.

Caption: Chemical structure of this compound.

Key Structural Features Influencing Solubility:

-

Aniline Moiety: The primary amine (-NH₂) and the ring nitrogen can act as hydrogen bond donors and acceptors, respectively. This generally promotes solubility in polar, protic solvents.

-

Piperidine Ring: This saturated heterocyclic amine adds a nonpolar, aliphatic character to the molecule, which can enhance solubility in less polar environments.

-

Difluoro Substitution: The two fluorine atoms are highly electronegative, creating strong C-F dipoles. This increases the overall polarity of the molecule but can also reduce its ability to participate in hydrogen bonding compared to C-H groups, creating a complex solubility profile.

Comparative Analysis of Solvent Properties

The choice of solvent is paramount, as its intrinsic properties dictate its interaction with the solute. DMSO and methanol, while both polar, exhibit fundamental differences that directly impact their solvating power for a molecule like this compound.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol |

| Formula | (CH₃)₂SO | CH₃OH |

| Type | Polar Aprotic[4] | Polar Protic[6] |

| Boiling Point | 189 °C[4] | 64.7 °C[7] |

| Key Feature | Strong hydrogen bond acceptor, dissolves a wide range of polar and nonpolar compounds.[4][8] | Acts as both a hydrogen bond donor and acceptor.[9] |

| Relevance | Ideal for high-concentration stock solutions used in screening campaigns.[5] | Common solvent for reactions, analysis, and can mimic physiological protic environments.[10] |

Predicted Solubility in DMSO

DMSO is an exceptional solvent, often referred to as a "universal solvent" in drug discovery contexts.[11] Its potent ability to act as a hydrogen bond acceptor allows it to effectively disrupt the crystal lattice of solid compounds. The polar sulfoxide group readily interacts with the polar regions of the aniline derivative, while the two methyl groups can engage with the nonpolar piperidine ring.

Prediction: It is highly probable that This compound exhibits high solubility in DMSO , likely exceeding 10 mM. This makes DMSO the ideal choice for preparing concentrated stock solutions for use in high-throughput screening (HTS) and other in vitro assays.

Predicted Solubility in Methanol

Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[9] Its hydroxyl (-OH) group can interact favorably with the amine groups of the target compound. However, methanol is significantly less polar than DMSO and its solvent network is more structured due to extensive self-association via hydrogen bonding.[6][9]

Prediction: The solubility of This compound in methanol is expected to be moderate to good, but likely lower than in DMSO . The energy required to break methanol's hydrogen-bonded network to accommodate the solute, particularly the less polar piperidine moiety, may limit its maximum achievable concentration compared to DMSO.

Experimental Protocols for Solubility Determination

Since published data is unavailable, experimental determination is necessary. The two most relevant forms of solubility for drug discovery are kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method relevant to early-stage discovery, mimicking how compounds are tested in many biological assays.[1][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput, more resource-intensive measurement crucial for lead optimization and formulation.[2][13]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed to rapidly assess solubility under conditions that mimic typical screening assays.

Caption: Workflow for the Kinetic Solubility Assay.

Methodology:

-

Stock Solution Preparation: Accurately weigh the this compound solid and dissolve it in 100% DMSO to create a 10 mM stock solution.[12]

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Solvent Addition: Add the test solvent (Methanol) to each well to achieve the desired final compound concentration (e.g., add 98 µL for a final concentration of 200 µM with 2% DMSO).

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[12]

-

Precipitate Removal: Use a filter plate (e.g., Millipore MultiScreen®) to filter the solutions and separate any undissolved precipitate from the soluble fraction.[2]

-

Quantification: Analyze the concentration of the compound in the filtrate. This is typically done using UV-Vis spectrophotometry (if the compound has a suitable chromophore) or LC-MS/MS for greater sensitivity and specificity. A calibration curve prepared from the DMSO stock must be used for accurate quantification.[2]

Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It measures the concentration of a saturated solution at equilibrium.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent (DMSO or Methanol) in a glass vial. The key is to ensure undissolved solid remains visible throughout the experiment.[14]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[14]

-

Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. To ensure complete removal of particulate matter, the supernatant should be carefully collected and then either filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[14]

-

Dilution and Analysis: Immediately dilute the clarified supernatant with an appropriate solvent to prevent precipitation upon cooling.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve to determine the precise concentration, which represents the thermodynamic solubility.

Conclusion and Recommendations

While specific quantitative solubility data for this compound is not publicly documented, a thorough analysis of its molecular structure and the properties of DMSO and methanol allows for strong predictive assessments. The compound is expected to be highly soluble in DMSO, making it an excellent solvent for stock solution preparation. Its solubility in methanol is predicted to be lower but still substantial.

For any drug discovery program, it is imperative to experimentally verify these predictions. The provided kinetic and thermodynamic assay protocols offer robust, industry-standard methodologies for generating reliable solubility data. This data will be crucial for ensuring the quality of biological screening results, informing medicinal chemistry efforts, and laying the groundwork for future pre-formulation and in vivo studies.

References

- Vertex AI Search. (2023). Methanol - Definition, Properties, Uses, and Tests - Chemistry Notes.

- Wikipedia. Dimethyl sulfoxide.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- AxisPharm. Kinetic Solubility Assays Protocol.

- Pro-Vitals. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- MDPI. (2024).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- ChemicalBook. Methanol Solvent Properties.

- DCat.

- Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents.

- American Chemical Society. (2021). Dimethyl sulfoxide.

- PCC Group Product Portal. (2022). Properties of methanol and ethanol – how do they differ?

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Britannica. (2026). Methanol | Properties, Production, Uses, & Poisoning.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline.

- Fluorochem. 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline.

- PubChemLite. 3,5-difluoro-4-(piperidin-1-yl)aniline.

- ChemicalBook. (2023). 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | 1332356-31-6.

- MDPI. (2022). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).

- ResearchGate. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.

- Organic Chemistry Frontiers (RSC Publishing).

- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

- ChemScene. 1247165-85-0 | 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline.

- PubChemLite. (5,5-difluoro-1-methylpiperidin-2-yl)methanol.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]

- 8. reachever.com [reachever.com]

- 9. research.nu.edu.kz [research.nu.edu.kz]

- 10. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 11. mdpi.com [mdpi.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

Safety Data Sheet (SDS) and handling precautions for 4,5-Difluoro-2-(piperidin-1-yl)aniline

This guide provides an in-depth technical analysis of the safety, handling, and physicochemical profile of 4,5-Difluoro-2-(piperidin-1-yl)aniline , a specialized intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and fluoroquinolone antibiotics.

Executive Summary & Substance Identity

This compound is a substituted aniline derivative characterized by a piperidine ring at the ortho position and fluorine atoms at the para and meta positions relative to the amine. As a research chemical with limited toxicological data, it must be handled under the Precautionary Principle , assuming the combined hazards of its structural moieties: the hematological toxicity of anilines, the irritation potential of piperidines, and the metabolic stability of fluorinated aromatics.

| Attribute | Detail |

| CAS Number | 1803608-93-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄F₂N₂ |

| Molecular Weight | 212.24 g/mol |

| Physical State | Solid (Powder) or Viscous Oil (depending on purity/polymorph) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility. |

| Key Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Methemoglobinemia Risk. |

Hazard Identification & Toxicology (GHS Classification)

Note: In the absence of a substance-specific harmonized GHS classification, the following profile is derived from Structure-Activity Relationship (SAR) analysis of the aniline core and 4,5-difluoro-2-nitroaniline precursor.

Core Hazards[1]

-

Acute Toxicity (Category 3/4): Anilines are rapidly absorbed through the skin and GI tract. The piperidine moiety increases lipophilicity (LogP ~2.5–3.0), potentially enhancing dermal absorption.

-

Specific Target Organ Toxicity (STOT-RE): Risk of Methemoglobinemia . The aniline nitrogen can be oxidized in vivo to form hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

-

Skin & Eye Corrosion/Irritation (Category 2/2A): The basicity of the piperidine ring combined with the aniline functionality typically results in significant irritation to mucous membranes.

Signal Word: DANGER

Hazard Statements (Inferred):

-

H301+H311: Toxic if swallowed or in contact with skin.[1][2][3]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs (blood) through prolonged or repeated exposure.

Physicochemical Profile & Stability

Understanding the physical properties is critical for engineering controls.

| Property | Value / Condition | Causality / Handling Implication |

| Melting Point | Predicted: 55–75 °C | Low melting point implies the solid may become tacky or melt during milling/grinding. Keep cool. |

| pKa (Conjugate Acid) | ~4.0 (Aniline), ~11.0 (Piperidine) | The molecule is diprotic. The piperidine nitrogen is highly basic; avoid contact with strong acids which generate heat. |

| LogP | ~2.8 (Predicted) | Moderately lipophilic. Readily crosses biological membranes (skin/gloves). |

| Stability | Air/Light Sensitive | Anilines oxidize to dark azo/azoxy compounds over time. Store under Inert Gas (Argon/Nitrogen). |

Engineering Controls & Containment Strategy

Due to the potential for methemoglobinemia and high potency, standard fume hoods may be insufficient for powder handling.

Hierarchy of Controls

-

Elimination: Use pre-dissolved stock solutions where possible.

-

Engineering:

-

Solids: Weigh in a Powder Containment Hood (HEPA filtered) or a Glovebox if quantities exceed 1g.

-

Liquids: Standard Chemical Fume Hood (Face velocity > 100 fpm).

-

-

PPE (Personal Protective Equipment):

-

Gloves: Double-gloving required. Nitrile (outer) + Laminate/Barrier (inner) . Standard nitrile degrades quickly against aromatic amines.

-

Respiratory: If outside containment, use a PAPR or N95/P100 respirator.

-

Safe Handling Lifecycle Workflow

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound safely in a research setting.

Figure 1: Safe Handling Lifecycle. Note the emphasis on immediate dissolution to reduce dust hazard.

Experimental Protocol: Synthesis & Handling

Context: This compound is typically synthesized via Nucleophilic Aromatic Substitution (SnAr) of 4,5-difluoro-2-nitroaniline or a similar halonitrobenzene precursor.

Standard Operating Procedure (SOP) for Use

-

Preparation: Don double gloves and lab coat. Verify fume hood airflow.

-

Weighing:

-

Place the receiving flask in the balance inside the hood.

-

Use an anti-static gun if the powder is fluffy.

-

Self-Validating Step: Wipe the exterior of the stock bottle with a solvent-dampened tissue (e.g., methanol) after closing to remove invisible dust traces. Check tissue for discoloration (anilines oxidize dark).

-

-

Solubilization:

-

Add solvent (DCM, DMSO) immediately to the solid.

-

Reasoning: Solutions are less likely to generate inhalable aerosols than dry powders.

-

-

Reaction Monitoring:

-

Use TLC or LC-MS.

-

Caution: The piperidine ring makes the compound basic; it may streak on silica unless 1% Triethylamine is added to the eluent.

-

Emergency Response & Exposure Management

Exposure Scenarios

-

Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.

-

Signs of Methemoglobinemia: Cyanosis (blue lips/fingernails), headache, fatigue, dizziness. Symptoms may be delayed 2-4 hours.

Spill Response Decision Tree

This workflow dictates the response to a spill based on state (solid vs. liquid) and magnitude.

Figure 2: Emergency Response Decision Tree. Prioritizes dust suppression for solids.

References

-

ChemicalRegister. (2025). This compound CAS 1803608-93-6 Details. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 4,5-Difluoro-2-nitroaniline (Precursor Read-Across). Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Aniline (Core Structure Toxicity). Retrieved from

-

PubChem. (2025).[6] Compound Summary: 3,5-Difluoro-4-(piperidin-1-yl)aniline (Isomer Analog). National Library of Medicine. Retrieved from

-

Thermo Fisher. (2025).[2] Safety Data Sheet: 2,4-Difluoroaniline (Structural Analog). Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.se [fishersci.se]

- 5. download.basf.com [download.basf.com]

- 6. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | C17H17F3N2 | CID 66629984 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Acquisition and Synthesis of 4,5-Difluoro-2-(piperidin-1-yl)aniline: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] Among the various classes of fluorinated building blocks, fluorinated anilines have emerged as particularly valuable intermediates.[2] This guide focuses on a specific, highly functionalized aniline derivative, 4,5-Difluoro-2-(piperidin-1-yl)aniline (CAS No. 1803608-93-6) , providing an in-depth analysis of its commercial availability, price trends, and a detailed synthetic protocol for its laboratory-scale preparation. This molecule serves as a key intermediate in the synthesis of a variety of biologically active compounds, making a thorough understanding of its procurement and synthesis critical for researchers in drug development.[3]

Commercial Suppliers: A Fragmented Market Landscape

The commercial availability of this compound is characteristic of a specialty chemical primarily utilized in research and development. The market is catered to by a range of suppliers, from large, well-established chemical catalogs to smaller, niche custom synthesis laboratories.

Key Supplier Categories:

-

Global Chemical Catalogs: Major suppliers with extensive online catalogs are often the first port of call for researchers. These companies typically offer the compound in pre-packaged research quantities (e.g., 100 mg, 250 mg, 1 g).

-

Specialty and Niche Chemical Providers: A number of smaller companies specialize in fluorinated building blocks or complex heterocyclic compounds. These suppliers may offer more competitive pricing for slightly larger quantities and can sometimes provide more detailed technical support.

A comprehensive list of potential suppliers can be found on chemical search platforms such as PubChem and ChemSpider, which aggregate data from numerous vendors.

Price Trends and Market Dynamics: A Qualitative Analysis

Obtaining a precise, real-time price list for this compound is challenging, as most suppliers provide quotations upon request. However, by analyzing the pricing of structurally similar fluorinated anilines and market trends for related pharmaceutical intermediates, we can deduce the key factors influencing its cost.

The market for fluorinated pharmaceuticals is on a significant upward trajectory, with a projected compound annual growth rate (CAGR) of over 4%. This growth is fueled by the increasing demand for novel therapeutics with improved efficacy and safety profiles, where fluorine substitution plays a pivotal role. Consequently, the demand for specialized fluorinated building blocks like this compound is expected to rise in tandem.

Factors Influencing Price:

-

Synthesis Complexity: The multi-step synthesis of this molecule, involving the use of specialized reagents and purification techniques, is a primary driver of its cost.

-

Purity and Analytical Data: The price is highly dependent on the specified purity. Research-grade material with comprehensive analytical data (e.g., NMR, HPLC, MS) will command a premium.

-

Scale of Production: As with most specialty chemicals, the price per gram decreases significantly with increasing order quantity.

-

Raw Material Costs: The cost of the starting materials, particularly fluorinated aromatic precursors, can fluctuate and impact the final price.

-

Regulatory and Compliance Costs: Manufacturing under cGMP or other quality standards for later-stage drug development will substantially increase the cost.

For context, a structurally related compound, 4-(4,4-Difluoro-1-piperidyl)aniline, has been listed by an Indian supplier at approximately ₹61,200 per gram, which provides a rough order-of-magnitude estimate for the cost of such complex fluorinated anilines.[4]

Price Trend Summary Table:

| Factor | Influence on Price | Trend |

| Demand from Pharmaceutical R&D | High | Increasing |

| Synthesis Complexity | High | Stable |

| Raw Material Availability | Moderate | Potentially Volatile |

| Economies of Scale | Significant | Price decreases with larger quantities |

Synthetic Protocol: A Laboratory-Scale Approach

The synthesis of this compound can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. The following protocol is a representative procedure based on established chemical principles for the synthesis of similar compounds.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-(2,4,5-Trifluorophenyl)piperidine

-

To a solution of 1,2,4,5-tetrafluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(2,4,5-trifluorophenyl)piperidine.

Step 2: Synthesis of 1-(4,5-Difluoro-2-nitrophenyl)piperidine

-

To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃), slowly add 1-(2,4,5-trifluorophenyl)piperidine (1.0 eq) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford 1-(4,5-difluoro-2-nitrophenyl)piperidine.

Step 3: Synthesis of this compound

-

To a solution of 1-(4,5-difluoro-2-nitrophenyl)piperidine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices

-

Nucleophilic Aromatic Substitution: The high reactivity of the fluorine atoms in 1,2,4,5-tetrafluorobenzene towards nucleophilic aromatic substitution (SₙAr) makes it a suitable starting material. The reaction with piperidine preferentially occurs at one of the fluorine positions.

-

Nitration: The subsequent nitration step is directed by the existing substituents on the aromatic ring. The piperidinyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The nitro group is introduced ortho to the strongly activating piperidinyl group.

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. The use of iron in the presence of ammonium chloride is a classic and cost-effective method for this reduction. Alternatively, catalytic hydrogenation (H₂/Pd-C) can be employed for a cleaner reaction profile, though it may require specialized equipment.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical agents. While its commercial acquisition requires careful consideration of supplier types and is subject to the market dynamics of specialty chemicals, a robust and reliable synthetic route is accessible for laboratory-scale production. The provided protocol, grounded in established principles of organic chemistry, offers a practical pathway for researchers to obtain this important intermediate, thereby facilitating the advancement of drug discovery programs.

References

-

Mordor Intelligence. Fluorine Derivatives Market Size & Share Analysis - Growth Trends & Forecasts (2024 - 2029). [Link]

-

Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. [Link]

-

Precedence Research. (2025, September 19). Fluorinated Compounds Market. [Link]

-

IndiaMART. 4-(4,4-Difluoro-1-piperidyl)aniline / 1266330-18-0. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound (CAS No. 1803608-93-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. m.indiamart.com [m.indiamart.com]

4,5-Difluoro-2-(piperidin-1-yl)aniline as a building block in medicinal chemistry

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4,5-Difluoro-2-(piperidin-1-yl)aniline , a specialized building block for fluorinated heterocycles.

Executive Summary

This compound (CAS: 1803608-93-6) is a high-value intermediate used primarily in the synthesis of fused heterocyclic scaffolds, such as benzimidazoles and quinoxalines. Its structural uniqueness lies in the ortho-diamine functionality —comprising a primary aniline and a tertiary cyclic amine—combined with a vicinal difluoro motif .

This molecule addresses two critical challenges in drug discovery:

-

Metabolic Stability: The 4,5-difluoro substitution pattern blocks oxidative metabolism at the typically labile para-positions relative to the nitrogen donors.

-

Solubility & Lipophilicity: The piperidine ring introduces sp³ character and basicity, modulating LogP and improving aqueous solubility compared to planar biaryl systems.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1803608-93-6 |

| Molecular Formula | C₁₁H₁₄F₂N₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~2.4 |

| pKa (Conjugate Acid) | ~5.5 (Aniline N), ~9.0 (Piperidine N - estimated) |

| H-Bond Donors/Acceptors | 1 / 2 |

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of this compound hinges on the Nucleophilic Aromatic Substitution (SₙAr) of an activated fluoronitrobenzene precursor, followed by reduction. The critical technical hurdle is regiocontrol .

The Precursor: 2,4,5-Trifluoronitrobenzene

The most direct route utilizes 2,4,5-trifluoronitrobenzene . However, this substrate presents two electrophilic sites activated by the nitro group:

-

C4 Position (Para): Sterically accessible and electronically favored by the para-nitro resonance effect.

-

C2 Position (Ortho): Sterically more hindered but activated by the ortho-nitro inductive effect.

Standard SₙAr conditions (e.g., K₂CO₃, DMF, RT) typically favor the C4-substituted product (para-isomer) as the major species (>80%). To secure the C2-substituted target (ortho-isomer), specific conditions or alternative precursors must be employed.

Optimized Synthetic Pathway

To maximize the yield of the desired ortho-isomer, the reaction can be directed using solvent effects (hydrogen bonding stabilization in protic solvents) or by using a precursor with a better leaving group at the C2 position, although the trifluoro-substrate remains the industry standard due to availability.

Figure 1: Divergent SₙAr pathways. The synthesis requires careful chromatographic separation to isolate the ortho-substituted intermediate prior to reduction.

Medicinal Chemistry Applications

This building block is a "privileged scaffold" precursor for kinase inhibitors and GPCR ligands. Its primary utility is in the construction of 6,7-difluoro-1-(piperidin-1-yl)-1H-benzimidazoles .

Benzimidazole Formation

The ortho-diamine motif (NH₂ at C1, Piperidine-N at C2) allows for cyclization with aldehydes, carboxylic acids, or orthocarbonates.

-

Mechanism: Condensation of the primary amine with an electrophile (e.g., R-CHO) forms an imine, followed by oxidative cyclization involving the tertiary piperidine nitrogen (often requiring C-H activation or specific oxidative conditions if the piperidine is to be retained as a substituent on the benzimidazole nitrogen).

-

Note: More commonly, the piperidine acts as a bulky N-substituent that forces the benzimidazole into a specific conformation, critical for binding in ATP pockets of kinases.

Bioisosteric Rationale

-

Fluorine Effect: The C4/C5 fluorines in the aniline become C6/C7 in the benzimidazole. This substitution:

-

Lowers the pKa of the benzimidazole system.

-

Increases lipophilicity (Lipophilic Efficiency).

-

Blocks metabolic hydroxylation at the electron-rich aromatic ring.

-

-

Piperidine Motif: Acts as a solubilizing group and can be further derivatized (e.g., 4-aminopiperidine) to introduce polar interactions in the solvent-exposed region of the protein binding pocket.

Figure 2: General scheme for the conversion of the aniline building block into a bioactive benzimidazole scaffold.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of this compound via SₙAr and Reduction.

Step 1: Regioselective SₙAr[8][9]

-

Setup: Charge a reaction vessel with 2,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous acetonitrile (0.2 M).

-

Addition: Cool to 0°C. Add piperidine (1.1 eq) and DIPEA (1.2 eq) dropwise.

-

Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by HPLC/TLC.

-

Checkpoint: Expect two spots. The major spot is the para-isomer (lower Rf usually); the minor spot is the target ortho-isomer.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification (Critical): Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient. The ortho-isomer (4,5-difluoro-2-(piperidin-1-yl)nitrobenzene) typically elutes before the para-isomer due to internal H-bonding or steric shielding of the nitro group.

Step 2: Nitro Reduction

-

Setup: Dissolve the isolated ortho-nitro intermediate in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

-

Isolation: Filter through Celite to remove Pd. Concentrate filtrate.[2]

-

Yield: The resulting aniline is unstable to oxidation over long periods; store under argon at -20°C.

Safety & Handling

-

Fluoronitrobenzenes: Potent skin sensitizers and potential mutagens. Handle in a fume hood.

-

Piperidine: Toxic and flammable liquid. Causes severe skin burns.

-

Aniline Derivative: Aromatic amines are generally considered suspected carcinogens. Avoid inhalation or skin contact.

-

Waste: Segregate halogenated organic waste.

References

-

ChemicalRegister. this compound (CAS No. 1803608-93-6) Supplier Data. ChemicalRegister.com. Link

-

BenchChem. 2,4,5-Trifluoronitrobenzene: A Pivotal Chemical Intermediate. BenchChem Technical Notes. Link

-

PubChem. 3,5-Difluoro-4-(piperidin-1-yl)aniline (Isomer Comparison). National Library of Medicine. Link

-

PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline (Related Precursor Protocols). PrepChem.com. Link

-

Vapourtec. Nucleophilic Aromatic Substitution: Flow Chemistry Applications. Vapourtec Application Notes. Link

Sources

Pharmacophore properties of 4,5-Difluoro-2-(piperidin-1-yl)aniline derivatives

An In-depth Technical Guide to the Pharmacophore Properties of 4,5-Difluoro-2-(piperidin-1-yl)aniline Derivatives

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The this compound core represents a fascinating and increasingly important scaffold in modern medicinal chemistry. At its heart, this structure is a synergistic fusion of three key components: a substituted aniline ring, a piperidine moiety, and strategic fluorine atom embellishments. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to introduce a three-dimensional character and serve as a versatile anchor for interacting with biological targets.[1][2] Aniline derivatives, in turn, are foundational building blocks for a vast array of biologically active compounds.[3][4]

The introduction of fluorine atoms onto the aniline ring is a deliberate and strategic choice. Fluorine substitution is a well-established technique in drug design to enhance a molecule's metabolic stability, improve its membrane permeability, and modulate its pharmacokinetic properties.[5] By altering the electronic properties of the aromatic ring, fluorine can also significantly influence binding affinity to target proteins.

This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the pharmacophoric properties of this scaffold. We will dissect its synthesis, explore its known biological activities, and construct a detailed pharmacophore model to rationalize its structure-activity relationships (SAR). The ultimate goal is to provide a comprehensive framework for designing and optimizing novel therapeutic agents based on this promising molecular architecture.

Synthetic Strategies: Assembling the Core Scaffold

The construction of this compound derivatives typically proceeds through a convergent synthesis strategy. The key step involves the formation of the C-N bond between the difluorinated aniline ring and the piperidine nucleus. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the fluorine atoms activates the aromatic ring for attack by the piperidine nitrogen.

General Synthetic Workflow

The process can be visualized as a logical sequence, starting from commercially available precursors and culminating in the desired functionalized derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following protocol outlines a representative procedure for the initial coupling step.

-

Reaction Setup: To a solution of 1,2,4-trifluorobenzene (1.0 eq) in a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the desired piperidine derivative (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HF generated during the reaction.

-

Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 1-(2,4-difluorophenyl)piperidine intermediate.

Biological Activity and Therapeutic Landscape

Derivatives of the this compound scaffold have shown promise across multiple therapeutic areas, primarily due to their ability to function as potent and selective inhibitors of key biological targets.

-

FGFR Inhibitors: The fibroblast growth factor receptor (FGFR) signaling pathway is crucial for cellular processes like proliferation and differentiation.[6] Aberrant FGFR signaling is implicated in various cancers. Difluoro-phenyl derivatives containing piperidine or piperazine moieties have been identified as potent FGFR inhibitors, demonstrating significant antiproliferative activity against cancer cell lines with FGFR mutations.[6]

-

Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is a target for treating neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on 4,4-difluoropiperidine ethers have led to the discovery of compounds with exceptional binding affinity and selectivity for the D4 receptor.[7] These selective antagonists are valuable as tool compounds for investigating D4 receptor signaling.[7]

-

Anticancer and Antiproliferative Activity: The piperidin-4-one pharmacophore, a related structure, is known to possess a wide range of pharmacological activities, including anticancer effects.[2] The strategic placement of substituents on the piperidine and aniline rings allows for fine-tuning of activity against various cancer cell lines.[8][9]

| Compound Class | Target | Reported Activity | Reference |

| Piperazinyl-Difluoro-indene Derivatives | FGFR1-4 Kinases | Potent antiproliferative activity (GI50 = 6.4-10.4 nM) against various cancer cell lines. | [6] |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor | High binding affinity (Ki = 0.3 nM) and >2000-fold selectivity over other dopamine receptors. | [7] |

| [1-(Benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes | Multiple Cancer Cell Lines | Moderate to good antiproliferative activity. | [8] |

| N-(piperidin-4-yl)benzamide Derivatives | HIF-1α Pathway | Significant inhibitory bioactivity in HepG2 cells (IC50 = 0.12 µM). | [10] |

Pharmacophore Modeling: Defining the Key Interaction Features

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[11] For the this compound scaffold, a ligand-based pharmacophore can be hypothesized based on its constituent parts. This model serves as a powerful tool for virtual screening and rational drug design.[12][13]

The essential pharmacophoric features include:

-

Hydrogen Bond Donor (HBD): The primary amine (-NH2) group on the aniline ring.

-

Hydrogen Bond Acceptors (HBA): The two fluorine atoms and the nitrogen atom within the piperidine ring.

-

Aromatic Ring (AR): The difluorophenyl ring, capable of π-π stacking or hydrophobic interactions.

-

Hydrophobic (HY): The aliphatic carbons of the piperidine ring provide a hydrophobic character.

-

Positive Ionizable (PI): The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions.

Caption: A hypothetical pharmacophore model for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds into clinical candidates. By systematically modifying the core scaffold and assessing the impact on biological activity, we can refine our understanding of the pharmacophore.[14][15]

Key SAR Observations:

-

Substitutions on the Piperidine Nitrogen: The piperidine nitrogen is often a key attachment point for side chains that probe the binding pocket of the target protein. For HIF-1α activators, attaching various substituted benzamide moieties to this nitrogen significantly modulated potency.[10]

-

Aromatic Ring Substitutions: The electronic nature of the aniline ring is critical. The presence of two fluorine atoms is known to enhance binding affinity and metabolic stability. Further substitutions on this ring must be carefully considered to avoid disrupting essential interactions.

-

Piperidine Ring Conformation and Substitution: The conformation of the piperidine ring and the placement of substituents upon it can dictate the orientation of the molecule within the binding site. For instance, in the development of D4 receptor antagonists, moving the gem-difluoro group from the 4-position to the 3-position of the piperidine ring was explored to modulate the pKa of the piperidine nitrogen and its binding properties.[7]

| Structural Modification | Observed Effect on Activity | Rationale |

| Addition of bulky groups to the aniline ring | Often decreases activity | Steric hindrance can prevent optimal binding in the target pocket.[9] |

| Acylation of the primary amine | Generally decreases activity | Removes a key Hydrogen Bond Donor (HBD) feature.[9] |

| Introduction of H-bond donors (-OH, -NH2) on appended groups | Can enhance activity | Provides additional interaction points with the target protein.[9] |

| Variation of substituents on an N-benzoylpiperidine moiety | Significantly modulates potency | Allows for fine-tuning of interactions within specific sub-pockets of the binding site.[10] |

Conclusion and Future Directions

The this compound scaffold is a privileged structure with demonstrated potential in developing inhibitors for targets like FGFR kinases and dopamine receptors. Its key pharmacophoric features—a hydrogen bond donor, multiple acceptors, an aromatic ring, and a hydrophobic region—provide a robust framework for high-affinity interactions with a variety of protein targets.

Future research in this area should focus on several key avenues:

-

Exploring Novel Substitutions: Systematic exploration of substituents on both the piperidine and aniline rings could uncover novel activities and improve selectivity for desired targets.

-

Advanced Computational Modeling: Employing structure-based drug design, where the scaffold is docked into the crystal structure of a target protein, can provide more precise insights for optimization than ligand-based models alone.[11]

-

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to ensure that potent compounds also possess the necessary drug-like qualities to be effective in vivo.[11]

By leveraging the foundational knowledge of this scaffold's pharmacophore and SAR, medicinal chemists are well-equipped to design the next generation of therapeutic agents with enhanced potency, selectivity, and clinical potential.

References

-

Talukder, A., et al. (2024). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology. [Link][3][12]

-

Oxford Academic. (2025). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science & Technology. [Link][3]

-

Krasucka, D., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link][4]

-

Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link][11]

-

Odnolko, E. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1]

-

Synthesis and biological screening of 1-N-{4'-[(4",4"'-difluoro diphenyl)-methyl]-piperazine-1'-yl}-4-arylidene-2-(4""-methoxy phenyl)-5-oxo-imidazolines. Rasayan Journal. [Link]

-

Gadaleta, D., et al. (2016). Pharmacophore modeling, virtual computational screening and biological evaluation studies. ResearchGate. [Link][13]

-

Wang, Y., et al. (2024). Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link][6]

-

S. Al-Ghorbani, F., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Chemistry. [Link][16]

-

Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds. [17]

-

PubChem. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. [Link][18]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. [Link][19]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link][14]

-

Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link][8]

-

Martinez-Vargas, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link][9]

-

Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. [Link][10]

-

Muttaqin, F. Z., et al. (2022). Pharmacophore-based virtual screening of bioactive peptides as dipeptidyl peptidase 4 inhibitor for type 2 diabetes mellitus dru. Pharmacy Education. [Link][20]

-

Organic Letters. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link][5]

-

Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link][2]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. [Link][21]

-

SciELO. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link][22]

-

Chemistry & Medicinal Chemistry. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link][7]

-

L Knudtson, K., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nanobioletters.com [nanobioletters.com]

- 17. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 18. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | C17H17F3N2 | CID 66629984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

A Technical Guide to Fluorinated Aniline Derivatives with Piperidine Rings: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic fusion of a fluorinated aniline moiety with a piperidine scaffold represents a cornerstone of modern medicinal chemistry. This combination leverages the unique, property-modulating effects of fluorine with the proven pharmacological advantages of the piperidine ring, a "privileged scaffold" found in numerous approved drugs.[1][2] The resulting derivatives exhibit enhanced metabolic stability, fine-tuned basicity, improved membrane permeability, and potent biological activity across a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and applications of this critical chemical class. We will dissect key synthetic methodologies, explain the causal relationships behind experimental choices, and present detailed protocols to empower researchers in their drug discovery and development endeavors.

The Strategic Imperative: Why Combine Fluorine and Piperidine?

The power of this molecular architecture lies in the synergistic interplay between its two core components.

The Role of Fluorine: A Tool for Precision Engineering

Fluorine is not merely a hydrogen isostere; its unique properties make it a powerful tool for optimizing drug candidates.[4] Its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) allows for its introduction often without significant steric penalty.[4] However, its extreme electronegativity profoundly alters a molecule's characteristics.[5]

Key impacts of fluorination include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategically placing fluorine at a metabolically labile position (a "metabolic soft spot") can significantly increase a drug's half-life and oral bioavailability.[6][7]

-

Basicity (pKa) Modulation: Introducing an electron-withdrawing fluorine atom to the aniline ring lowers the pKa of the anilinic nitrogen. This can be crucial for reducing the likelihood of off-target interactions (e.g., with the hERG channel) and can fine-tune the ionization state at physiological pH, impacting solubility and cell penetration.[4]

-

Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[8]

-

Lipophilicity & Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[5]

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most common heterocyclic scaffolds found in pharmaceuticals.[3][9] Its prevalence is due to a combination of favorable properties:

-

Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, which can improve aqueous solubility and provide a key interaction point (hydrogen bond donor) for engaging with biological targets.[2]

-

Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation. This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with the three-dimensional binding pockets of proteins.[2]

-

Synthetic Accessibility: A vast and well-established body of chemical literature exists for the synthesis and functionalization of the piperidine ring, making it a highly tractable scaffold for medicinal chemists.[9]

Synthetic Strategies and Mechanistic Considerations

The primary challenge in synthesizing this class of compounds is the formation of the C-N bond between the fluorinated aniline and the piperidine ring. Several powerful methods are available, with the choice depending on the substrate's reactivity and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for constructing aryl-amine bonds.[10][11] It offers significant advantages over older methods, such as broader substrate scope and milder reaction conditions. The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base.[12]

Causality Behind the Method: This method is preferred when the fluoroaromatic ring is not sufficiently electron-deficient to undergo direct Nucleophilic Aromatic Substitution (SNAr). The palladium catalyst facilitates the coupling of even electron-rich or sterically hindered partners that would otherwise be unreactive.[11] The choice of phosphine ligand is critical and is tuned to balance catalyst stability and activity. Sterically hindered, electron-rich ligands are often required to promote the key reductive elimination step.[10]

Caption: Fig 1. Simplified Buchwald-Hartwig catalytic cycle.

This protocol describes the synthesis of N-(4-fluorophenyl)piperidine from 1-bromo-4-fluorobenzene and piperidine, adapted from literature procedures.[13][14]

Materials:

-

1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)

-

Piperidine (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to air and moisture. The strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

-

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add toluene, followed by 1-bromo-4-fluorobenzene and piperidine via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Rationale: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a more classical approach that can be highly effective under specific circumstances. It involves the direct attack of a nucleophile (piperidine) on an aromatic ring, displacing a leaving group (typically a halide).

Causality Behind the Method: For SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group. A fluorine atom itself is an EWG, but often not sufficient on its own to activate the ring for substitution under mild conditions. Therefore, SNAr is most useful when the fluoroaniline precursor contains additional activating groups.

Table 1: Comparison of Key Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Substrate Scope | Broad: Tolerates electron-rich and -neutral aryl halides.[10] | Narrow: Requires electron-deficient aryl halides. |

| Reaction Conditions | Mild to moderate (often 80-110 °C). | Can require high temperatures (>150 °C) if not highly activated. |

| Catalyst | Palladium catalyst and phosphine ligand required.[11] | Typically uncatalyzed. |

| Cost & Scalability | Higher cost due to catalyst and ligand. | Lower cost, often preferred for industrial scale-up if feasible. |

| Key Limitation | Catalyst sensitivity, potential for metal contamination. | Limited to activated substrates. |

Structure-Activity and Structure-Property Relationships (SAR/SPR)

Understanding how structural modifications impact biological activity and physicochemical properties is the essence of drug design. For fluorinated piperidinyl-anilines, the position and number of fluorine atoms are critical variables.

Causality Behind SAR: The electronic effect of fluorine substitution directly impacts the properties of the entire molecule. Placing a fluorine atom para to the piperidine substituent will have a different electronic and steric effect than placing it ortho. These changes influence how the molecule fits into a target's binding site and how it behaves in the body.

Caption: Fig 2. How fluorine substitution impacts properties and activity.

Case Study: SAR of Quinolone Antibacterials

Many modern quinolone antibiotics, such as Ciprofloxacin, feature a fluorinated aromatic ring and a piperazine (a close analog of piperidine) substituent. The SAR principles are directly transferable.

-

Fluorine at C6: The presence of a fluorine atom at the 6-position is crucial for high intrinsic potency and a broader spectrum of activity. It is believed to enhance the drug's interaction with its target, DNA gyrase.[15]

-

Piperidine/Piperazine at C7: The piperidine or piperazine ring at the 7-position is critical for antibacterial activity, particularly against Gram-negative bacteria. The basic nitrogen on this ring is thought to improve cell wall penetration.[15]

Table 2: Illustrative SAR Data

| Compound | R¹ | R² (Fluorine Position) | IC₅₀ (nM) vs. Target X |

| 1 | H | H | 580 |

| 2 | H | 4-Fluoro | 75 |

| 3 | H | 3-Fluoro | 250 |

| 4 | H | 2-Fluoro | 410 |

| 5 | CH₃ | 4-Fluoro | 98 |

This is representative data. Actual values are target-dependent.

Analysis: The data illustrates that a fluorine at the 4-position (para) provides a significant boost in potency compared to the unsubstituted analog (Compound 2 vs. 1). Shifting the fluorine to the 3- or 2-position diminishes this benefit (Compounds 3 and 4), likely due to a suboptimal electronic or steric profile for target binding. Adding other substituents (Compound 5) can alter the activity, demonstrating the multi-variable nature of optimization.

Applications in Drug Discovery and Beyond

The unique profile of fluorinated piperidinyl-anilines has led to their use in a wide array of therapeutic areas.

-

Oncology: Many kinase inhibitors incorporate this scaffold. The fluorophenyl group often binds in a hydrophobic pocket, while the piperidine provides a vector for solubility and further substitution.[8]

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier. These compounds are found in antipsychotics, antidepressants, and agents for neurodegenerative diseases.[3][16]

-

Enzyme Inhibitors: Recently, fluorine-substituted piperidine derivatives have been investigated as potent inhibitors of enzymes like α-glucosidase and cholinesterases, showing potential for treating diabetes and Alzheimer's disease.[17]

-

Positron Emission Tomography (PET) Imaging: The use of the fluorine-18 (¹⁸F) isotope allows these molecules to be used as PET imaging agents. The tracer can be designed to bind to a specific target (e.g., a receptor that is overexpressed in tumors), allowing for non-invasive visualization and diagnosis.

Conclusion and Future Outlook

The strategic incorporation of fluorine into piperidine-containing aniline derivatives is a proven and powerful strategy in modern drug design. The ability to fine-tune physicochemical and pharmacokinetic properties through precise fluorination allows chemists to overcome common developmental hurdles such as poor metabolic stability and off-target toxicity.[5] Key synthetic methods, particularly the Buchwald-Hartwig amination, have made these scaffolds readily accessible. As our understanding of fluorine's subtle effects on molecular interactions continues to grow, and as new synthetic fluorination methods emerge, we can expect the fluorinated piperidinyl-aniline motif to remain a highly valuable and frequently employed structural template in the pursuit of novel therapeutics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- Shah, P., & Westwell, A. D. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?

- Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.

- BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

- BenchChem. (n.d.). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.

- BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Vitaku, E., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Glorius, F., et al. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Szostak, M., et al. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.

- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Füstös, M., et al. (2025, October 22). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. Wiley Online Library.

- IntechOpen. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.